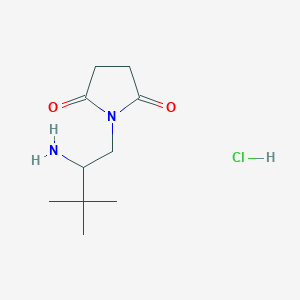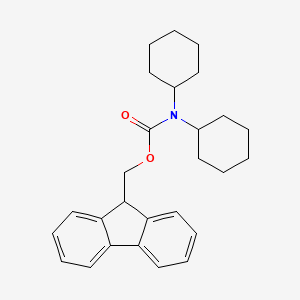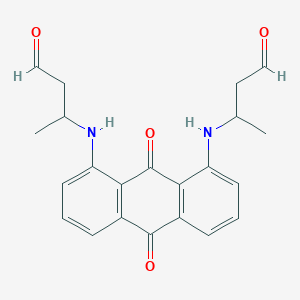
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride is a chemical compound with the molecular formula C10H19ClN2O2 and a molecular weight of 234.72 g/mol . This compound is known for its unique structure, which includes a pyrrolidine-2,5-dione ring and an amino group attached to a dimethylbutyl chain. It is commonly used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride involves several steps. One common synthetic route includes the reaction of pyrrolidine-2,5-dione with 2-amino-3,3-dimethylbutyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically results in the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds with target molecules, while the pyrrolidine-2,5-dione ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
1-(2-Amino-3,3-Dimethylbutyl)Pyrrolidine-2,5-Dione Hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2,5-Dione: This compound lacks the amino and dimethylbutyl groups, making it less versatile in chemical reactions.
2-Amino-3,3-Dimethylbutyl Chloride:
The uniqueness of this compound lies in its combined structural features, which provide a wide range of chemical and biological activities.
Propriétés
Numéro CAS |
2007916-38-1 |
|---|---|
Formule moléculaire |
C10H19ClN2O2 |
Poids moléculaire |
234.72 g/mol |
Nom IUPAC |
1-(2-amino-3,3-dimethylbutyl)pyrrolidine-2,5-dione;hydrochloride |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-10(2,3)7(11)6-12-8(13)4-5-9(12)14;/h7H,4-6,11H2,1-3H3;1H |
Clé InChI |
CEEMBELIZRFGFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(CN1C(=O)CCC1=O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B13148040.png)


![2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylamino]butanoic acid](/img/structure/B13148068.png)
![6-(tert-Butoxycarbonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13148071.png)

